molecular formula C11H19NO2 B13255995 Methyl 7-methyl-2-azaspiro[3.5]nonane-1-carboxylate

Methyl 7-methyl-2-azaspiro[3.5]nonane-1-carboxylate

Cat. No.: B13255995
M. Wt: 197.27 g/mol
InChI Key: GVEHLUMRKWTNFW-UHFFFAOYSA-N
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Description

Methyl 7-methyl-2-azaspiro[3.5]nonane-1-carboxylate (CAS: 2059931-66-5) is a bicyclic spiro compound featuring a nitrogen atom at position 2 of the spiro[3.5]nonane core. Its molecular formula is C₁₁H₁₉NO₂, with a molecular weight of 197.27 g/mol . The structure includes a methyl ester group at position 1 and a methyl substituent at position 7 (Figure 1).

Properties

Molecular Formula

C11H19NO2

Molecular Weight

197.27 g/mol

IUPAC Name

methyl 7-methyl-2-azaspiro[3.5]nonane-3-carboxylate

InChI

InChI=1S/C11H19NO2/c1-8-3-5-11(6-4-8)7-12-9(11)10(13)14-2/h8-9,12H,3-7H2,1-2H3

InChI Key

GVEHLUMRKWTNFW-UHFFFAOYSA-N

Canonical SMILES

CC1CCC2(CC1)CNC2C(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 7-methyl-2-azaspiro[3.5]nonane-1-carboxylate typically involves the formation of the spirocyclic ring system followed by esterification. One common method involves the cyclization of a suitable precursor, such as a linear amine, under acidic or basic conditions to form the spirocyclic core.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-throughput screening and optimization techniques can further enhance the efficiency of the industrial synthesis process.

Chemical Reactions Analysis

Types of Reactions

Methyl 7-methyl-2-azaspiro[3.5]nonane-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to introduce functional groups such as ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides, and other electrophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Methyl 7-methyl-2-azaspiro[3.5]nonane-1-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of spirocyclic compounds with potential biological activity.

    Biology: Investigated for its potential as a scaffold in drug design, particularly for targeting specific enzymes or receptors.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials with unique properties, such as polymers and catalysts.

Mechanism of Action

The mechanism of action of Methyl 7-methyl-2-azaspiro[3.5]nonane-1-carboxylate involves its interaction with specific molecular targets. The spirocyclic structure allows for a unique mode of binding to enzymes or receptors, potentially inhibiting their activity. The exact pathways and targets can vary depending on the specific application and the modifications made to the compound.

Comparison with Similar Compounds

Comparison with Similar Compounds

The spiroazabicyclic framework is a common motif in drug discovery due to its conformational rigidity and ability to mimic bioactive conformations. Below is a detailed comparison of Methyl 7-methyl-2-azaspiro[3.5]nonane-1-carboxylate with structurally analogous compounds.

Table 1: Structural and Physicochemical Comparison

Compound Name (CAS) Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Features References
This compound (2059931-66-5) C₁₁H₁₉NO₂ 197.27 Methyl ester (C1), methyl (C7) Neutral scaffold, moderate polarity
Methyl 7-methoxy-2-azaspiro[3.5]nonane-1-carboxylate (2059935-23-6) C₁₁H₁₉NO₃ 213.27 Methoxy (C7) Increased polarity vs. methyl
Methyl 7-oxa-2-azaspiro[3.5]nonane-1-carboxylate hydrochloride (2031259-07-9) C₉H₁₆ClNO₃ 221.68 Oxa (O at C7), HCl salt Enhanced solubility in polar solvents
tert-Butyl 1,7-diazaspiro[3.5]nonane-1-carboxylate (1216936-29-6) C₁₂H₂₀N₂O₃ 240.30 tert-Butyl carbamate (N1), diaza Protected amine, stable handling
7,7-Dimethyl-1-azaspiro[3.5]nonane (1497917-00-6) C₁₀H₁₉N 153.26 Dimethyl (C7), 1-aza Smaller, lipophilic scaffold

Key Observations:

Substituent Effects: Methyl vs. Methoxy (C7): The methoxy analog (213.27 g/mol) exhibits higher polarity than the methyl derivative (197.27 g/mol), which may influence solubility and binding interactions in biological systems . Oxa vs.

Salt Forms :

  • The hydrochloride salt of the 7-oxa derivative (221.68 g/mol) enhances aqueous solubility, making it preferable for in vitro assays .

Protective Groups :

  • tert-Butyl carbamates (e.g., 1216936-29-6) are widely used to protect amines during synthesis, improving stability and reducing side reactions .

Synthetic Utility :

  • describes a related synthesis route using paraformaldehyde and amines under reflux conditions, suggesting analogous methods may apply to the target compound and its derivatives .

Biological Activity

Methyl 7-methyl-2-azaspiro[3.5]nonane-1-carboxylate is a compound of significant interest in medicinal chemistry due to its unique spirocyclic structure, which contributes to its biological activity. This article delves into the compound's biological properties, mechanisms of action, and potential applications, supported by relevant data tables and research findings.

Structure and Properties

The compound features a spiro junction connecting two rings, which imparts rigidity and stability. The presence of a methyl group at the 7-position and a carboxylate group enhances its chemical properties, making it a candidate for various biological studies.

Biological Activity

Research indicates that this compound exhibits several noteworthy biological activities:

  • Antimicrobial Properties : The compound has been shown to inhibit microbial growth effectively. Studies suggest that its mechanism involves interactions with specific molecular targets, modulating enzyme activity and influencing metabolic pathways, which can lead to the inhibition of pathogen growth.
  • Antimalarial Activity : Preliminary investigations suggest potential antimalarial effects, indicating that the compound may interact with key enzymes involved in the malaria parasite's lifecycle.

The biological activity of this compound is believed to stem from its ability to bind to specific biological targets, such as enzymes or receptors. This interaction can modulate enzymatic activities or receptor functions, leading to significant biological effects. For instance, it may inhibit the activity of enzymes critical for microbial survival or alter cellular responses in infected hosts.

Comparative Analysis

To better understand the compound's potential relative to other similar compounds, a comparative analysis is presented below:

Compound NameCAS NumberUnique Features
Methyl 2-azaspiro[3.5]nonane-1-carboxylate13227025Lacks methyl group; simpler structure
Methyl 7-methoxy-2-azaspiro[3.5]nonane-1-carboxylate2059931-66-5Contains methoxy group; potential for enhanced solubility
Methyl 7,7-dimethyl-2-azaspiro[3.5]nonane-1-carboxylate2059933-30-9Additional methyl groups increase steric bulk

This table highlights how structural variations influence biological activity and chemical reactivity, with this compound potentially offering unique advantages due to its specific substitutions.

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of this compound:

  • Antimicrobial Evaluation : In one study, the compound demonstrated significant inhibitory effects against various microbial strains, suggesting its potential as an antimicrobial agent in therapeutic applications.
  • Antimalarial Studies : Another investigation explored its efficacy against Plasmodium falciparum, revealing promising results that warrant further exploration into its use as an antimalarial drug candidate .
  • Enzyme Interaction Studies : Research involving enzyme binding assays indicated that the compound could effectively inhibit specific enzymes involved in metabolic pathways critical for pathogen survival, thus providing a mechanistic understanding of its biological activity .

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